![molecular formula C18H20F2N2O B5202823 1-(2,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5202823.png)
1-(2,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DF-MP or 2,4-DFB-3-MeO-PP and belongs to the class of piperazine derivatives.
Wirkmechanismus
The mechanism of action of 1-(2,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine is not well understood. However, it is believed that this compound acts by selectively binding to serotonin receptors in the brain. This binding leads to the activation of various signaling pathways, which can result in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Modulation of Serotonin Receptors: DF-MP has been shown to selectively bind to serotonin receptors, which can result in the modulation of various physiological processes.
2. Antidepressant Effects: DF-MP has been shown to have antidepressant effects in animal models. This effect is believed to be due to its ability to modulate serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selective Binding: DF-MP selectively binds to serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes.
2. Pharmacological Properties: DF-MP has unique pharmacological properties, which make it a promising candidate for the development of new drugs.
Limitations:
1. Limited Availability: DF-MP is not widely available, which can make it difficult to obtain for lab experiments.
2. Lack of Understanding: The mechanism of action of DF-MP is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
1-(2,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine has several potential future directions for research. Some of these include:
1. Development of New Drugs: DF-MP has unique pharmacological properties, which make it a promising candidate for the development of new drugs targeting various diseases.
2. Study of Serotonin Receptors: DF-MP can be used as a tool to investigate the role of serotonin receptors in various physiological processes.
3. Investigation of Neurological Disorders: DF-MP can be used to investigate the role of serotonin receptors in various neurological disorders such as depression and anxiety.
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its unique pharmacological properties and selective binding to serotonin receptors make it a useful tool for investigating various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of 1-(2,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine can be achieved through a multi-step process. The first step involves the reaction of 2,4-difluorobenzyl chloride with 3-methoxyphenylamine to form this compound. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Wissenschaftliche Forschungsanwendungen
1-(2,4-difluorobenzyl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential applications in various fields of research. Some of the significant areas of research include:
1. Neuroscience: DF-MP has been studied for its potential use as a tool to investigate the role of serotonin receptors in the brain. This compound has been shown to selectively bind to serotonin receptors, which has led to its use in the study of various neurological disorders such as depression and anxiety.
2. Medicinal Chemistry: DF-MP has been studied for its potential use as a lead compound in the development of new drugs. Its unique structure and pharmacological properties make it a promising candidate for the development of drugs targeting various diseases.
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-23-17-4-2-3-16(12-17)22-9-7-21(8-10-22)13-14-5-6-15(19)11-18(14)20/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNBAQJUCXGKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.